molecular formula C11H19NO4S B1531860 tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2165579-66-6

tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1531860
CAS No.: 2165579-66-6
M. Wt: 261.34 g/mol
InChI Key: WFBPFUVZXLMDLJ-RKDXNWHRSA-N
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Description

Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxyl group, and an acetylsulfanyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxyl and acetylsulfanyl groups. The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acetylsulfanyl group can be reduced to a thiol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a thiol or alcohol.

    Substitution: Formation of various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetylsulfanyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R,4R)-3-hydroxy-4-pyrrolidinecarboxylate: Lacks the acetylsulfanyl group, resulting in different reactivity and applications.

    Tert-butyl (3R,4R)-3-(methylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a methylsulfanyl group instead of an acetylsulfanyl group, leading to variations in chemical behavior and biological activity.

Uniqueness

Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxyl and acetylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical transformations and interactions, making the compound valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-acetylsulfanyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-7(13)17-9-6-12(5-8(9)14)10(15)16-11(2,3)4/h8-9,14H,5-6H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBPFUVZXLMDLJ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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